Cas no 5936-73-2 (azepan-2-ol)

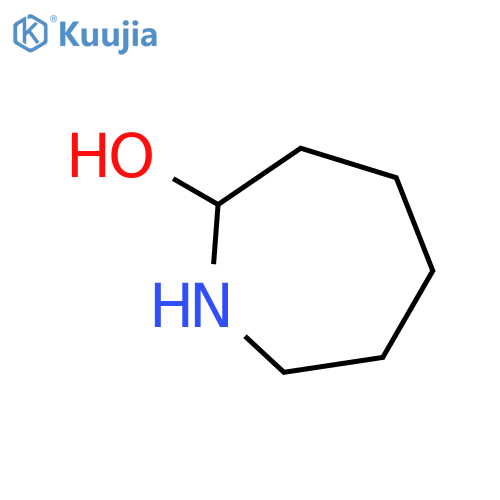

azepan-2-ol structure

azepan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1H-Azepin-2-ol,hexahydro-

- benzoic acid, 4-[[2,3-dihydro-1,3-dioxo-2-(1-phenylethyl)-1H-isoindol-5-yl]carbonyl]-

- 4-[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]benzoic acid

- azepan-2-ol

- SCHEMBL1059947

- EN300-28270422

- starbld0015756

- 5936-73-2

-

- インチ: InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2

- InChIKey: VQNBRRLREAHNCQ-UHFFFAOYSA-N

- ほほえんだ: C1CCC(NCC1)O

計算された属性

- せいみつぶんしりょう: 399.11071

- どういたいしつりょう: 399.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 704

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.383

- ふってん: 637.2°C at 760 mmHg

- フラッシュポイント: 339.2°C

- 屈折率: 1.672

- PSA: 91.75

azepan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270422-5g |

azepan-2-ol |

5936-73-2 | 5g |

$3355.0 | 2023-09-09 | ||

| Enamine | EN300-28270422-1.0g |

azepan-2-ol |

5936-73-2 | 95.0% | 1.0g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-28270422-5.0g |

azepan-2-ol |

5936-73-2 | 95.0% | 5.0g |

$3355.0 | 2025-03-19 | |

| Enamine | EN300-28270422-0.05g |

azepan-2-ol |

5936-73-2 | 95.0% | 0.05g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-28270422-0.1g |

azepan-2-ol |

5936-73-2 | 95.0% | 0.1g |

$1019.0 | 2025-03-19 | |

| Enamine | EN300-28270422-0.25g |

azepan-2-ol |

5936-73-2 | 95.0% | 0.25g |

$1065.0 | 2025-03-19 | |

| Enamine | EN300-28270422-0.5g |

azepan-2-ol |

5936-73-2 | 95.0% | 0.5g |

$1111.0 | 2025-03-19 | |

| Enamine | EN300-28270422-10.0g |

azepan-2-ol |

5936-73-2 | 95.0% | 10.0g |

$4974.0 | 2025-03-19 | |

| Enamine | EN300-28270422-10g |

azepan-2-ol |

5936-73-2 | 10g |

$4974.0 | 2023-09-09 | ||

| Enamine | EN300-28270422-2.5g |

azepan-2-ol |

5936-73-2 | 95.0% | 2.5g |

$2268.0 | 2025-03-19 |

azepan-2-ol 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

5936-73-2 (azepan-2-ol) 関連製品

- 882037-26-5((2R)-2-Pyrrolidinol)

- 67318-87-0(Pyrrolidin-2-ol)

- 45506-41-0(Piperidin-2-ol hydrochloride)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬